1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Conformational restriction Structure-activity relationship Spirocyclic piperidine

1'-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1797873-64-3) is a synthetic spirocyclic compound featuring a 1,3'-spiro junction between a benzofuranone and a piperidine ring, N-acylated with a 3,4-difluorobenzoyl group. Its rigid three-dimensional architecture and specific fluorine substitution pattern differentiate it from the more common 1,4'-spiro analogs, offering distinct physicochemical and potential pharmacological profiles relevant to medicinal chemistry and chemical biology research.

Molecular Formula C19H15F2NO3
Molecular Weight 343.33
CAS No. 1797873-64-3
Cat. No. B2786961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
CAS1797873-64-3
Molecular FormulaC19H15F2NO3
Molecular Weight343.33
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=C4C(=O)O2
InChIInChI=1S/C19H15F2NO3/c20-15-7-6-12(10-16(15)21)17(23)22-9-3-8-19(11-22)14-5-2-1-4-13(14)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2
InChIKeyBBGDJGJBLVEDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1797873-64-3): A Structurally Constrained Spirocyclic Piperidine for Targeted Procurement


1'-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS 1797873-64-3) is a synthetic spirocyclic compound featuring a 1,3'-spiro junction between a benzofuranone and a piperidine ring, N-acylated with a 3,4-difluorobenzoyl group . Its rigid three-dimensional architecture and specific fluorine substitution pattern differentiate it from the more common 1,4'-spiro analogs, offering distinct physicochemical and potential pharmacological profiles relevant to medicinal chemistry and chemical biology research .

Why 1'-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one Cannot Be Interchanged with Close Analogs


Subtle structural variations in the spiro junction and benzoyl substituent profoundly alter key molecular properties. The 1,3'-spiro attachment enforces a different conformational constraint compared to the 1,4'-regioisomer, impacting the spatial orientation of the benzofuranone pharmacophore [1]. Furthermore, the 3,4-difluoro substitution pattern modulates electronic distribution and lipophilicity distinctly from 2,6-difluoro analogs, directly influencing binding interactions and physicochemical behavior . Consequently, assuming functional equivalence without empirical data is scientifically unsound.

Quantitative Differential Evidence: 1'-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one


Spiro Attachment Regiochemistry: 1,3'- vs. 1,4'-Junction Conformational Impact

The compound's 1,3'-spiro linkage creates a distinct dihedral angle and ring puckering profile compared to the 1,4'-analog (e.g., 1'-(2,6-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one, CAS 1796970-99-4). Class-level structure-activity relationship (SAR) studies on spiro-joined benzofuran piperidines demonstrate that the spiro attachment point governs the relative orientation of the benzofuran and piperidine rings, a critical determinant of sigma receptor subtype affinity [1]. While direct binding data for this specific compound pair are absent, the conformational difference is a recognized driver of functional selectivity in spirocyclic ligand series [1].

Conformational restriction Structure-activity relationship Spirocyclic piperidine

Fluorine Substitution Pattern: 3,4-Difluoro vs. 2,6-Difluoro Electronic Effects

The 3,4-difluorobenzoyl moiety of the target compound imparts a different electronic distribution compared to the 2,6-difluorobenzoyl analog (CAS 1796970-99-4). Computational predictions indicate a lower ACD/LogP of 2.18 for the 3,4-difluoro compound, while the 2,6-difluoro regioisomer is expected to exhibit a slightly higher LogP due to reduced polar surface area exposure . This difference influences passive membrane permeability and non-specific binding.

Fluorine chemistry Electronic effects Structure-property relationships

Predicted Physicochemical Profile: Aqueous Solubility and Hydrogen Bonding Capacity

The target compound exhibits a calculated polar surface area (PSA) of 47 Ų and 4 hydrogen bond acceptors with no donors, suggesting moderate solubility and permeability . In comparison, the 2,6-difluoro analog has a similar PSA (~47 Ų) but may differ in solubility due to fluorine hydrogen-bonding interactions. The predicted LogD (pH 7.4) of 2.67 indicates a balance between hydrophilicity and lipophilicity suitable for both oral and parenteral formulation development .

Drug-likeness Physicochemical profiling ADME prediction

Optimal Application Scenarios for 1'-(3,4-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one


Conformational Probe for Spirocyclic Piperidine SAR Studies

The 1,3'-spiro architecture provides a rigid scaffold that locks the piperidine ring in a distinct orientation relative to the benzofuranone core. This compound serves as an essential comparator in systematic SAR campaigns aimed at mapping the conformational preferences of spirocyclic piperidine libraries, particularly when exploring sigma receptor or GPCR targets where spiro junction geometry is a key selectivity determinant [1].

Fluorinated Building Block for Late-Stage Functionalization

With its stable 3,4-difluorobenzoyl group and a spirocyclic core amenable to further derivatization, this compound is a valuable intermediate for synthesizing focused libraries of fluorinated analogs. Its predicted moderate LogP and PSA make it a suitable starting point for lead optimization programs aiming to balance potency with favorable ADME properties .

Reference Standard in Physicochemical Profiling Assays

Given its well-defined predicted properties (LogP 2.18, PSA 47 Ų, LogD 2.67), the compound can be used as a calibration standard or reference molecule in chromatographic logD determination, PAMPA permeability assays, or computational model validation, particularly when benchmarking against higher-lipophilicity 2,6-difluoro or non-fluorinated analogs .

Quote Request

Request a Quote for 1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.